

A Technical Guide to the Thermochemical Properties of 4,5-Dichloroimidazole

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Compound of Interest

Compound Name: 4,5-Dichloroimidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of **4,5-dichloroimidazole**. Due to the limited direct experimental data available for this specific compound, this document focuses on established methodologies for determining thermochemical properties of related imidazole derivatives, providing a framework for future experimental and computational studies. This guide is intended to be a valuable resource for researchers and professionals involved in drug development and materials science.

Physicochemical Properties

While extensive thermochemical data for **4,5-dichloroimidazole** is not readily available in the literature, some fundamental physical properties have been reported.

Property	Value	Source
Molecular Formula	C ₃ H ₂ Cl ₂ N ₂	Sigma-Aldrich[1]
Molecular Weight	136.97 g/mol	Sigma-Aldrich[1]
Melting Point	183-185 °C	Sigma-Aldrich[1]
Appearance	White to light yellow powder/crystal	TCI[2]
Purity	≥97.0% to ≥98%	TCI, Sigma-Aldrich[1][2]

Experimental Determination of Thermochemical Properties

The thermochemical properties of imidazole derivatives are typically determined using a combination of calorimetric and analytical techniques. The following protocols are based on established methods for similar compounds and can be adapted for the study of **4,5-dichloroimidazole**.^[3]

Enthalpy of Formation ($\Delta_f H^\circ$)

The standard molar enthalpy of formation in the solid state ($\Delta_f H^\circ(s)$) is commonly determined using static bomb combustion calorimetry.

Experimental Protocol:

- **Sample Preparation:** A precisely weighed pellet of **4,5-dichloroimidazole** is placed in a crucible within a combustion bomb.
- **Combustion:** The bomb is filled with high-purity oxygen and the sample is ignited.
- **Calorimetry:** The temperature change of the surrounding water bath is measured to determine the energy of combustion.
- **Correction:** Corrections are made for the combustion of the fuse and any auxiliary substances.
- **Calculation:** The standard molar enthalpy of formation is calculated from the standard energy of combustion using established thermodynamic cycles.

Enthalpy of Sublimation ($\Delta_{sub} H^\circ$)

The enthalpy of sublimation is a crucial parameter for determining the gas-phase enthalpy of formation. Thermogravimetric analysis (TGA) is a common method for its determination.^[3]

Experimental Protocol:

- **Instrumentation:** A thermogravimetric analyzer is used to measure the mass of the sample as a function of temperature.

- **Measurement:** The sample is heated at a constant rate under a controlled atmosphere.
- **Data Analysis:** The rate of mass loss as a function of temperature is used to determine the vapor pressure of the compound at different temperatures.
- **Calculation:** The enthalpy of sublimation is calculated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Heat Capacity (Cp) and Properties of Fusion

Differential Scanning Calorimetry (DSC) is employed to determine the heat capacity, melting temperature, and enthalpy of fusion.^[3]^[4]

Experimental Protocol:

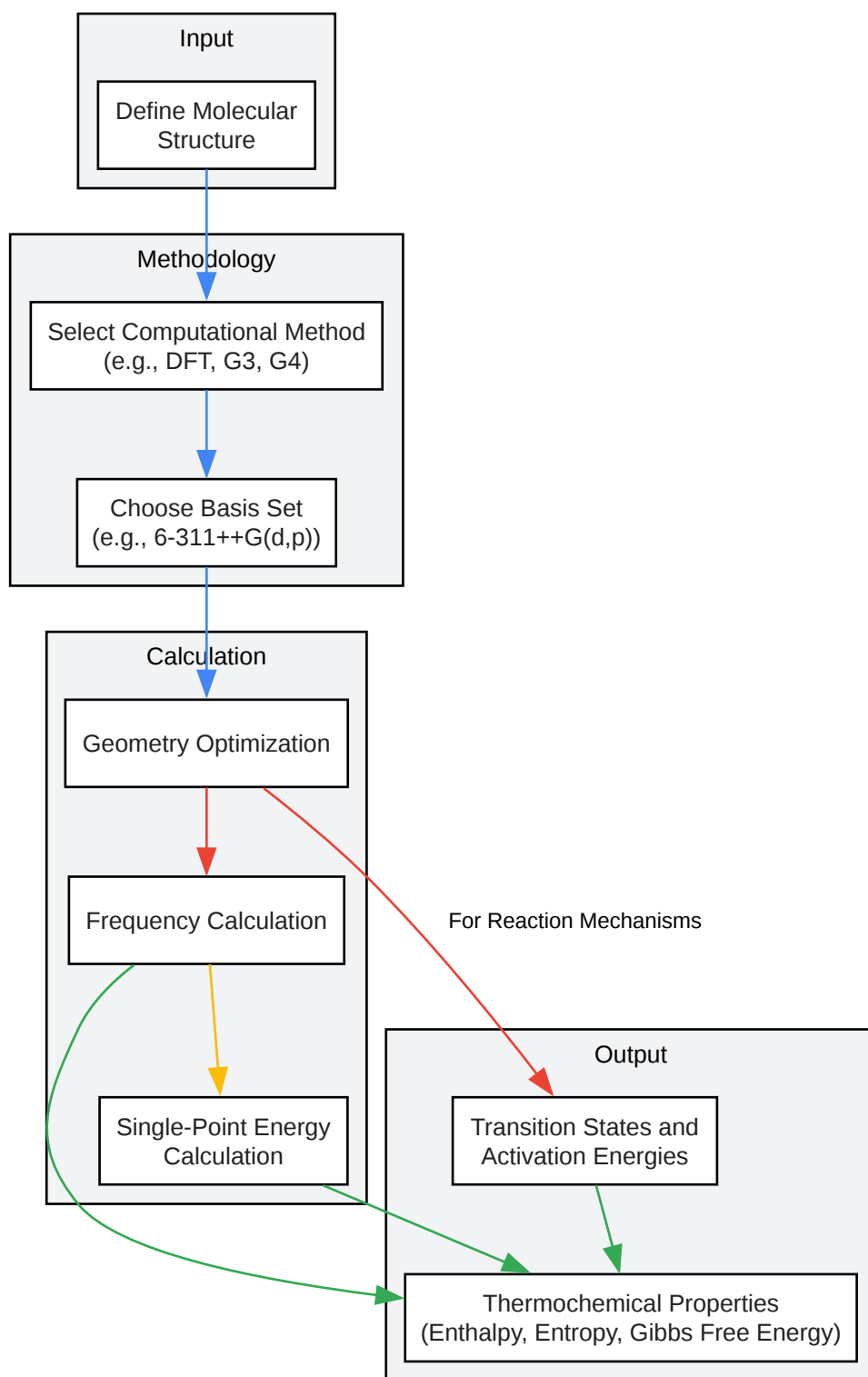
- **Sample Preparation:** A small, accurately weighed amount of **4,5-dichloroimidazole** is sealed in an aluminum pan.
- **DSC Analysis:** The sample is subjected to a controlled temperature program (heating and cooling cycles) in the DSC instrument.
- **Data Acquisition:** The heat flow to or from the sample is measured as a function of temperature.
- **Data Analysis:**
 - **Heat Capacity:** Determined from the heat flow in a region with no phase transitions.
 - **Melting Temperature (T_m):** The temperature at which the endothermic melting peak occurs.^[4]
 - **Enthalpy of Fusion (Δ_{fus}H°_m):** Calculated from the area of the melting peak.^[4]
 - **Entropy of Fusion (Δ_{fus}S°_m):** Calculated from the enthalpy of fusion and the melting temperature.^[4]

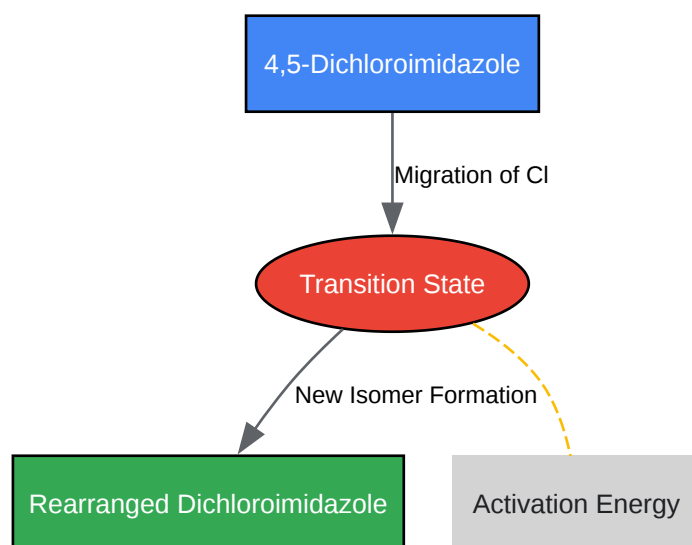
Computational Thermochemistry

In the absence of extensive experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules like **4,5-dichloroimidazole**.^[5] Density Functional Theory (DFT) and composite methods like G3 and G4 are commonly used for these calculations.^[3]

Computational Workflow

The following diagram illustrates a typical workflow for the computational investigation of thermochemical properties and reaction mechanisms.





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